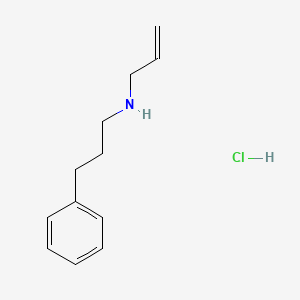

![molecular formula C15H20ClNO B6344250 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride CAS No. 1240568-39-1](/img/structure/B6344250.png)

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride” is a chemical compound that is likely to be a derivative of Betti bases . Betti bases are a new class of organic compounds that have gained importance in medicinal chemistry owing to their interesting biological activity .

Synthesis Analysis

Betti bases can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . This reaction involves simultaneous formation of carbon–carbon and carbon–nitrogen bonds .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an intra-molecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .Scientific Research Applications

Antituberculosis Activity

- Research has shown that compounds related to 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride, such as 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, exhibit significant antituberculosis activity. A specific derivative, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, is in the final stages of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

Synthesis and Molecular Docking Studies

- Mannich condensation reaction has been used to synthesize derivatives such as 1-(pyridin-2-yl amino)methyl napthalene-2-ol. Spectroscopic and computational studies, along with molecular docking, indicate that these derivatives can effectively bind with anti-microbial agents like ciprofloxacin (Rajamani et al., 2019).

Nano Magnetite Catalysis

- Nano magnetite (Fe3O4) has been used as a catalyst for the synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol. This approach offers clean methodologies, easy workup procedures, and high yields, highlighting the efficiency of nano magnetite in synthesizing such compounds (Mokhtary & Torabi, 2017).

Fluorescent Chemosensors

- A new Schiff base system featuring two naphthalene units, including 1-((E)-(2-((2-nitrobenzyl)(2-((E)-(2-hydroxynaphthalen-1-yl)methyleneamino)ethyl)amino)ethylimino)methyl)naphthalen-2-ol (H(2)L), has been synthesized. It demonstrates high selectivity and sensitivity in detecting Zn2+ ions over other metal ions. The compound's fluorescent changes have been utilized as an AND logic gate at the molecular level (Azadbakht & Keypour, 2012).

DFT Calculations and Antibacterial Activity

- DFT computations and antibacterial activity studies on new asymmetrical azines, such as 1-((E)-(((E)-furan-2-ylmethylene)-hydrazono)methyl)naphthalen-2-ol, have been conducted. These compounds show promise in inhibiting the growth of various bacterial species, indicating their potential use in antibacterial applications (Chiter et al., 2020).

properties

IUPAC Name |

1-[(butan-2-ylamino)methyl]naphthalen-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO.ClH/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17;/h4-9,11,16-17H,3,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDHLNDAPGUEQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=C(C=CC2=CC=CC=C21)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)

amine hydrochloride](/img/structure/B6344179.png)

amine hydrochloride](/img/structure/B6344183.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)

![(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine](/img/structure/B6344222.png)

![2-Ethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344223.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B6344235.png)

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6344241.png)

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)